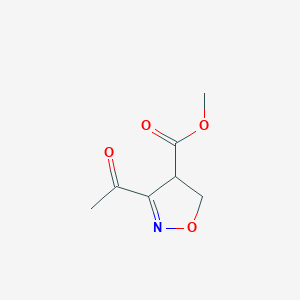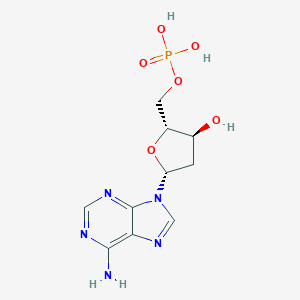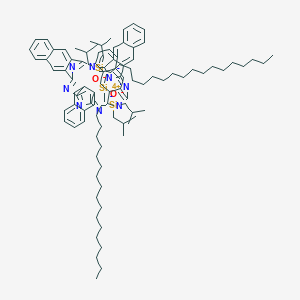
Ethyl 2-amino-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-phenylpropanoate is a chemical compound that belongs to the class of alpha-amino acid esters. It is commonly used in the field of organic chemistry as a starting material for the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-3-phenylpropanoate is not fully understood. However, it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter in the central nervous system that plays a role in the regulation of neuronal excitability. By binding to GABA receptors, Ethyl 2-amino-3-phenylpropanoate can enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability.
Effets Biochimiques Et Physiologiques
Ethyl 2-amino-3-phenylpropanoate has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have anxiolytic and sedative effects in animal models. In addition, Ethyl 2-amino-3-phenylpropanoate has been shown to increase the levels of GABA in the brain, which may contribute to its pharmacological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 2-amino-3-phenylpropanoate in lab experiments is its relatively simple synthesis method. In addition, it is a versatile starting material for the synthesis of various bioactive compounds. However, one of the limitations of using Ethyl 2-amino-3-phenylpropanoate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of Ethyl 2-amino-3-phenylpropanoate. One direction is the synthesis of novel bioactive compounds based on Ethyl 2-amino-3-phenylpropanoate as a starting material. Another direction is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and anxiety disorders. Finally, the development of new synthetic methods for the preparation of Ethyl 2-amino-3-phenylpropanoate and its derivatives could lead to improved efficiency and yields.
Méthodes De Synthèse
Ethyl 2-amino-3-phenylpropanoate can be synthesized through the reaction of ethyl acetoacetate, benzaldehyde, and ammonium acetate. The reaction is carried out in the presence of a catalyst such as piperidine or pyridine. The resulting product is a white crystalline solid with a melting point of 90-92°C.
Applications De Recherche Scientifique
Ethyl 2-amino-3-phenylpropanoate has been widely used as a starting material for the synthesis of various bioactive compounds such as anticonvulsants, analgesics, and anti-inflammatory agents. It has also been used for the synthesis of chiral ligands for asymmetric synthesis. In addition, Ethyl 2-amino-3-phenylpropanoate has been used as a reagent for the determination of amino acids in biological samples.
Propriétés
Numéro CAS |
1795-96-6 |
|---|---|
Nom du produit |
Ethyl 2-amino-3-phenylpropanoate |
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
ethyl 2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 |
Clé InChI |
CJGXMNONHNZEQQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1)N |
Autres numéros CAS |
1795-96-6 |
Synonymes |
L-phenylalanine ethylester phenylalanine ethyleste |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)


